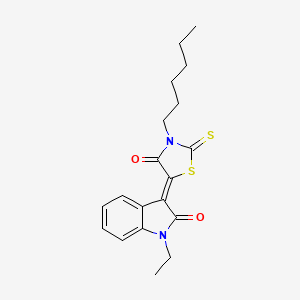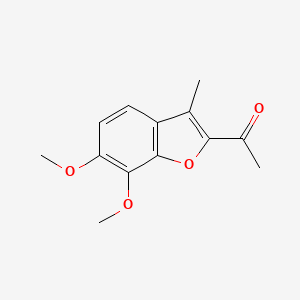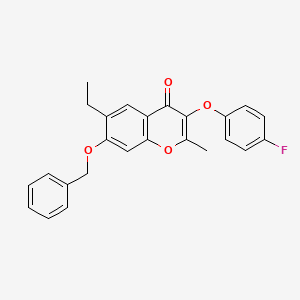
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile is a complex organic molecule. It features multiple chlorinated aromatic rings, a hydroxyl group, and a nitrile group attached to a cyclohexane ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the cyclohexane ring: This could be achieved through a Diels-Alder reaction or other cyclization methods.
Introduction of the chlorinated aromatic rings: This might involve Friedel-Crafts acylation or alkylation reactions.
Addition of the hydroxyl group: This could be done via hydroboration-oxidation or other hydroxylation methods.
Attachment of the nitrile group: This might involve nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production would require optimization of these steps to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorinated aromatic rings can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation with palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Replacement of chlorine atoms with nucleophiles.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological activity studies: The compound can be tested for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
Drug development: The compound can be explored as a lead compound for the development of new pharmaceuticals.
Industry
Material science: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The presence of multiple aromatic rings and functional groups suggests potential interactions with hydrophobic pockets and hydrogen bonding sites in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexanecarbonitrile: Similar in structure but with variations in the substituents on the aromatic rings or the cyclohexane ring.
Other chlorinated aromatic compounds: Compounds with similar chlorinated aromatic rings but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
1217784-82-1 |
|---|---|
Formule moléculaire |
C38H25Cl6NO2 |
Poids moléculaire |
740.3 g/mol |
Nom IUPAC |
(1R,2R,3S,4R,6S)-3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-2,6-bis(3,4-dichlorophenyl)-4-hydroxy-1-phenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C38H25Cl6NO2/c39-27-12-6-22(7-13-27)36(46)35-34(24-9-17-31(42)33(44)19-24)37(21-45,25-4-2-1-3-5-25)29(23-8-16-30(41)32(43)18-23)20-38(35,47)26-10-14-28(40)15-11-26/h1-19,29,34-35,47H,20H2/t29-,34-,35+,37-,38-/m0/s1 |
Clé InChI |
NIYGIPWRAGAHIQ-OBMSKSPOSA-N |
SMILES isomérique |
C1[C@H]([C@]([C@H]([C@@H]([C@]1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
SMILES canonique |
C1C(C(C(C(C1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)Cl)(C#N)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


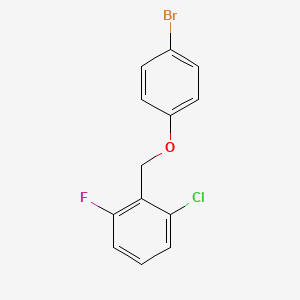
![6-[(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15087545.png)
![5-(Bromomethyl)-3-pyridin-4-yl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B15087549.png)

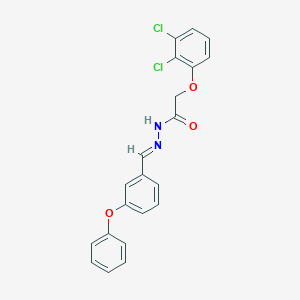
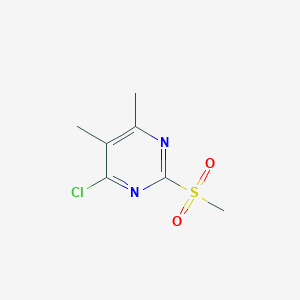
![2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15087594.png)
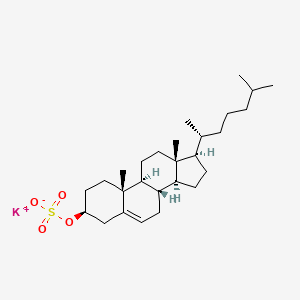
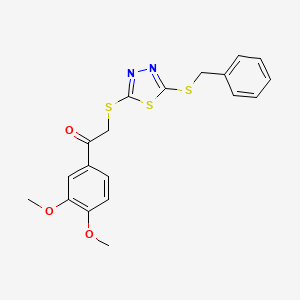
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide](/img/structure/B15087608.png)
